molecular formula C19H21ClN6O3 B2657285 8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-21-9

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2657285
CAS No.: 923129-21-9
M. Wt: 416.87
InChI Key: CDMWEYUCUNDGJZ-UHFFFAOYSA-N
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Description

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a methoxy group, and an imidazo[2,1-f]purine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, including the formation of the imidazo[2,1-f]purine core and the subsequent attachment of the chlorinated aromatic ring and methoxy group. Common synthetic routes may involve:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorinated Aromatic Ring: This can be achieved through nucleophilic substitution reactions, where the chlorinated aromatic ring is introduced to the core structure.

    Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethylxanthine: Similar structure but with a xanthine core.

    8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyladenine: Similar structure but with an adenine core.

Uniqueness

8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties. This core structure may enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets compared to similar compounds with different core structures.

Properties

IUPAC Name

6-[2-(5-chloro-2-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(11)8-7-21-13-9-12(20)5-6-14(13)29-4/h5-6,9-10,21H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWEYUCUNDGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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